Tenofovir metílico Mono-POC

Descripción general

Descripción

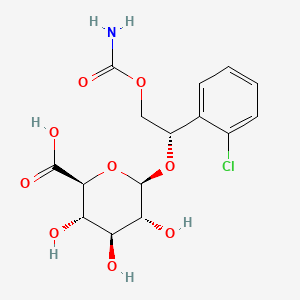

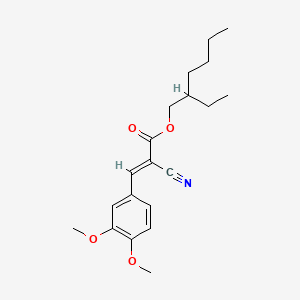

Mono-POC Methyl Tenofovir is a derivative of Tenofovir, a nucleotide analog reverse transcriptase inhibitor. It is primarily used in the treatment of HIV and hepatitis B infections. The compound is known for its antiviral properties and is a key component in various antiretroviral therapies .

Aplicaciones Científicas De Investigación

Mono-POC Methyl Tenofovir has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

The primary target of Mono-POC Methyl Tenofovir is the HIV reverse transcriptase (HIV-1 RT) . This enzyme plays a crucial role in the life cycle of the HIV virus, making it a key target for antiretroviral therapy.

Mode of Action

Mono-POC Methyl Tenofovir functions as an inhibitor of HIV-1 RT It interferes with the action of this enzyme, thereby preventing the replication of the HIV virus

Pharmacokinetics

Tenofovir, from which mono-poc methyl tenofovir is derived, is known to have poor membrane permeability and low oral bioavailability in its parent form .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Mono-POC Methyl Tenofovir involves multiple steps, starting from acyclic precursors. One common method involves the use of diaminomalononitrile as a starting material, followed by a series of reactions to introduce the necessary functional groups.

Industrial Production Methods

Industrial production of Mono-POC Methyl Tenofovir typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of flow chemistry techniques to streamline the synthesis and reduce the need for intermediate workups .

Análisis De Reacciones Químicas

Types of Reactions

Mono-POC Methyl Tenofovir undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .

Comparación Con Compuestos Similares

Similar Compounds

Tenofovir Disoproxil Fumarate: A prodrug of Tenofovir, used in the treatment of HIV and hepatitis B.

Tenofovir Alafenamide: Another prodrug of Tenofovir, known for its improved safety profile and efficacy.

Uniqueness

Mono-POC Methyl Tenofovir is unique due to its specific chemical structure, which includes the POC group. This modification enhances its stability and bioavailability compared to other Tenofovir derivatives .

Propiedades

IUPAC Name |

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-methoxyphosphoryl]oxymethyl propan-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N5O7P/c1-10(2)27-15(21)24-8-26-28(22,23-4)9-25-11(3)5-20-7-19-12-13(16)17-6-18-14(12)20/h6-7,10-11H,5,8-9H2,1-4H3,(H2,16,17,18)/t11-,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZMGSJRJBOSTD-XQSUJFPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OC)OCOC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858142 | |

| Record name | Methyl ({[(propan-2-yl)oxy]carbonyl}oxy)methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246812-16-7 | |

| Record name | (1-Methylethyl) (5RS,8R)-9-(6-amino-9H-purin-9-yl)-5-methoxy-8-methyl-5-oxo-2,4,7-trioxa-5-lambda5-phosphanonanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246812167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl ({[(propan-2-yl)oxy]carbonyl}oxy)methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-METHYLETHYL) (5RS,8R)-9-(6-AMINO-9H-PURIN-9-YL)-5-METHOXY-8-METHYL-5-OXO-2,4,7-TRIOXA-5-.LAMBDA.5-PHOSPHANONANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4AA6QB4R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Mono-POC Methyl Tenofovir and why is it relevant in the context of Tenofovir Disoproxil Fumarate production?

A: Mono-POC Methyl Tenofovir (6a) is identified as a specified unknown impurity [] arising during the synthesis of Tenofovir Disoproxil Fumarate. This means its structure is elucidated, but its toxicity profile may not be fully established. The presence of impurities like Mono-POC Methyl Tenofovir, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, its synthesis and characterization are crucial for developing robust quality control measures during Tenofovir Disoproxil Fumarate manufacturing. This ensures the final drug product meets the required purity standards for pharmaceutical use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane](/img/structure/B587635.png)